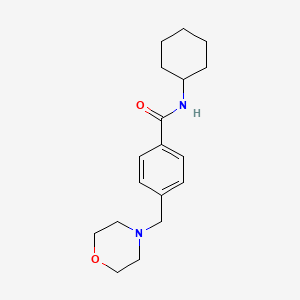

![molecular formula C16H10FN3O B5516143 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)

6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a derivative of the indoloquinoxaline class, known for its significant biological activities. These compounds have been studied for their potential antitumor properties and DNA binding abilities. The structure comprises a fused heterocyclic system that can intercalate into DNA, influencing various biological processes.

Synthesis Analysis The synthesis of this compound derivatives typically involves palladium-catalyzed C-N and C-C coupling reactions. These synthetic routes have been explored for their efficiency in creating various biologically relevant derivatives. The synthesis process includes the formation of quaternary ammonium salt derivatives and the use of sulfonyl azides for N-substitution, which are crucial steps for introducing functional groups into the indoloquinoxaline scaffold (Gu et al., 2017); (Laru et al., 2021).

Molecular Structure Analysis The molecular structure of this compound features a planar fused heterocyclic system, which is crucial for its ability to intercalate with DNA. This intercalation depends on the type of substituents and the orientation of the side chains attached to the nucleus. The structure is designed to optimize DNA binding and increase the thermal stability of the DNA-indoloquinoxaline complex (Moorthy et al., 2013).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including alkylation, which leads to the formation of quaternary salts, and cyclocondensation for the creation of N-glycosides. The chemical properties are influenced by the introduction of functional groups such as fluorine, which enhance the compound's antitumor activity and DNA binding capacity (Shibinskaya et al., 2012); (Driller et al., 2008).

Physical Properties Analysis The physical properties, such as optical absorption and emission spectra, are determined by the nature of the peripheral amines. These properties are crucial for understanding the photophysical behavior of the compounds and their potential applications in materials science and molecular sensing (Thomas & Tyagi, 2010).

Chemical Properties Analysis this compound derivatives show varied chemical behaviors based on their structural modifications. These chemical properties include cytotoxicity, DNA intercalation ability, and thermal stability, which are essential for their pharmacological potential. Modifications in the structure can lead to significant changes in their interaction with biological targets, influencing their therapeutic efficacy and safety (Gu et al., 2017); (Moorthy et al., 2013).

Applications De Recherche Scientifique

Antitumor Agent and DNA Binding

6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their potential as antitumor agents. Their in vitro antitumor activities were evaluated against various cancer cell lines, including MCF-7, HeLa, and A549. These compounds exhibit increased DNA binding affinity, serving as intercalators, which is crucial for their antitumor activity. The introduction of a fluorine atom and positive charges at specific positions in the compound has been shown to enhance this activity (Gu et al., 2017).

Synthesis Techniques

The synthesis techniques for creating this compound derivatives have been explored extensively. Research has focused on high-yield synthesis methods using various reactants and catalysts. These methods are essential for producing these compounds efficiently for further study and potential applications (Shibinskaya et al., 2012).

Optical and Electronic Properties

Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential in applications requiring specific optical and electronic properties, like in the development of new dyes and electronic materials (Thomas & Tyagi, 2010).

Pharmacological Activities

6H-indolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities, predominantly through DNA intercalation. The thermal stability of complexes formed with DNA is a critical factor in determining their effectiveness in anticancer, antiviral, and other activities. The orientation of side chains and substituents plays a significant role in these activities (Moorthy et al., 2013).

Antimicrobial Properties

Some novel derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Padmini et al., 2015).

Anion Sensing

Indoloquinoxaline derivatives have been investigated for their ability to sense specific anions, such as fluoride and acetate. The unique structural properties of these compounds enable them to interact selectively with these anions, which could be utilized in chemical sensing applications (Wang et al., 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O/c1-9(21)20-14-7-6-10(17)8-11(14)15-16(20)19-13-5-3-2-4-12(13)18-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLGGGHHWLVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)